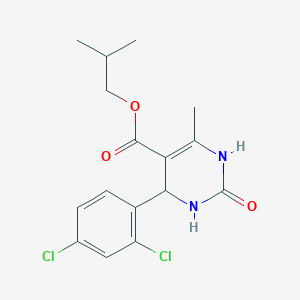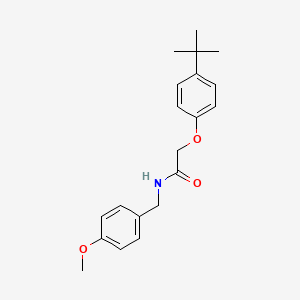![molecular formula C14H23NO2 B5038979 N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B5038979.png)
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine, also known as Venlafaxine, is a potent antidepressant drug. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is widely used in the treatment of depression, anxiety, and other mood disorders.
作用機序
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. The drug can also affect the levels of other neurotransmitters, such as dopamine and acetylcholine. In addition, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine can cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied. The drug is readily available and can be easily administered to animals or humans. However, there are also limitations to using N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine in lab experiments. The drug can have side effects, such as nausea, vomiting, and dizziness, which can affect the results of the experiment. In addition, the drug can interact with other medications, which can complicate the experimental design.
将来の方向性
There are several future directions for the study of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine on the brain and body. This could help to identify potential risks associated with long-term use of the drug. Additionally, the use of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine in the treatment of other conditions, such as obesity and ADHD, could be further explored.
Conclusion:
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is a potent antidepressant drug that has been extensively studied for its therapeutic effects. The drug works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. While N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments, there are also limitations to its use. Future research could help to identify potential risks associated with long-term use of the drug and explore its use in the treatment of other conditions.
合成法
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is synthesized from 1-(2-hydroxyethyl)piperazine and 1-chloro-3-(4-methoxyphenoxy)propane. The resulting intermediate is then reacted with N-methylbutanamine to form N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. The synthesis process involves several steps and requires the use of specialized equipment and reagents.
科学的研究の応用
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been extensively studied for its antidepressant effects. It has been shown to be effective in reducing symptoms of depression, anxiety, and other mood disorders. In addition, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been used in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder (PTSD). The drug has also been studied for its potential use in the treatment of obesity, migraine headaches, and attention-deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-5-10-15(2)11-12-17-14-8-6-13(16-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXBMXRBPQSPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)
![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)


![3-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5038963.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5038974.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,9-tetradecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B5038985.png)
![1-(3-fluorobenzyl)-6-oxo-N-[2-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5038987.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5038989.png)